

Solubility of Dibromodichloromethane in Organic Solvents: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Dibromodichloromethane*

Cat. No.: *B008394*

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Quantitative solubility data for **dibromodichloromethane** in specific organic solvents is not readily available in published scientific literature. This guide provides a comprehensive overview of the expected solubility based on fundamental chemical principles and data for structurally analogous compounds. Furthermore, it offers a detailed experimental protocol for the precise determination of its solubility to empower researchers in generating application-specific data.

Core Concepts: Predicting the Solubility of Dibromodichloromethane

The solubility of a substance is primarily governed by the principle of "similia similibus solvuntur" or "like dissolves like." This principle states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

Dibromodichloromethane (CBr_2Cl_2) is a halogenated methane. The presence of both bromine and chlorine atoms attached to a central carbon atom creates a molecule with a significant dipole moment, rendering it polar. However, it lacks the ability to act as a hydrogen bond donor. Its primary intermolecular interactions are dipole-dipole forces and London dispersion forces.

Based on these characteristics, **dibromodichloromethane** is expected to be readily soluble in a wide range of organic solvents, particularly those that are polar aprotic or weakly polar. Its solubility in nonpolar solvents will be moderate, and it is expected to be poorly soluble in highly polar, protic solvents like water.

Data Presentation: Expected Solubility Profile

The following table summarizes the expected solubility of **dibromodichloromethane** in various classes of organic solvents. This information is inferred from the solubility of other small, polar, halogenated alkanes and the principles of intermolecular forces.

Solvent Class	Representative Solvents	Expected Solubility	Rationale
Halogenated Hydrocarbons	Dichloromethane, Chloroform, Carbon Tetrachloride	Highly Soluble / Miscible	"Like dissolves like"; similar chemical structure and intermolecular forces (dipole-dipole and dispersion).
Ethers	Diethyl ether, Tetrahydrofuran (THF)	Soluble to Highly Soluble	Ethers are polar aprotic solvents capable of dipole-dipole interactions with dibromodichloromethane.
Ketones	Acetone, Methyl Ethyl Ketone (MEK)	Soluble to Highly Soluble	Ketones are polar aprotic solvents, and their polarity facilitates dissolution.
Esters	Ethyl acetate, Butyl acetate	Soluble	Esters are moderately polar aprotic solvents, making them compatible with dibromodichloromethane.
Aromatic Hydrocarbons	Benzene, Toluene, Xylene	Moderately Soluble	While largely nonpolar, the polarizability of the aromatic ring allows for interaction with the polar solute.
Alcohols	Methanol, Ethanol, Isopropanol	Moderately Soluble	Alcohols are polar protic solvents. While the polarity is

			favorable, the strong hydrogen bonding network of the alcohol may be disrupted to a limited extent to accommodate the solute.
Aliphatic Hydrocarbons	Hexane, Heptane, Cyclohexane	Sparingly Soluble to Insoluble	These are nonpolar solvents, and the energy required to overcome the dipole-dipole interactions of dibromodichloromethane is not sufficiently compensated by the weak dispersion forces with the solvent.
Water	H ₂ O	Insoluble	As a highly polar, protic solvent with a strong hydrogen-bonding network, water is a poor solvent for the polar aprotic dibromodichloromethane.

Experimental Protocol: Gravimetric Determination of Solubility

This section provides a detailed methodology for the quantitative determination of the solubility of **dibromodichloromethane** in an organic solvent at a specific temperature.

3.1. Materials and Equipment

- **Dibromodichloromethane** (high purity)
- Selected organic solvent (analytical grade)
- Analytical balance (± 0.0001 g)
- Thermostatic water bath or incubator with temperature control (± 0.1 °C)
- Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)
- Magnetic stirrer and stir bars
- Syringes and syringe filters (PTFE, 0.22 μm)
- Volumetric flasks and pipettes
- Drying oven
- Fume hood

3.2. Experimental Procedure

- Preparation of Saturated Solution:
 - Add an excess amount of solid **dibromodichloromethane** to a pre-weighed glass vial. The presence of undissolved solid is crucial to ensure saturation.
 - Add a known mass of the chosen organic solvent to the vial.
 - Seal the vial tightly to prevent solvent evaporation.
 - Place the vial in a thermostatic water bath set to the desired experimental temperature.
 - Stir the mixture vigorously using a magnetic stir bar for a sufficient equilibration time (typically 24-48 hours). It is advisable to perform preliminary experiments to determine the minimum time required to reach equilibrium, which is indicated by consistent solubility measurements over time.
- Sample Collection and Filtration:

- Once equilibrium is reached, turn off the stirrer and allow the excess solid to settle for at least 2 hours within the thermostatic bath to maintain the temperature.
- Carefully draw a known mass of the supernatant (the clear, saturated solution) into a pre-weighed, gas-tight syringe.
- Attach a syringe filter to the syringe and dispense the filtered saturated solution into a pre-weighed, clean, and dry vial. Record the exact mass of the filtered solution.

- Solvent Evaporation and Mass Determination:
 - Place the vial containing the filtered saturated solution in a fume hood and allow the solvent to evaporate completely. Gentle heating in a drying oven at a temperature well below the boiling point of **dibromodichloromethane** can accelerate this process. Ensure all the solvent has evaporated by bringing the vial to a constant weight.
 - Once the solvent is fully evaporated, accurately weigh the vial containing the dry **dibromodichloromethane** residue.

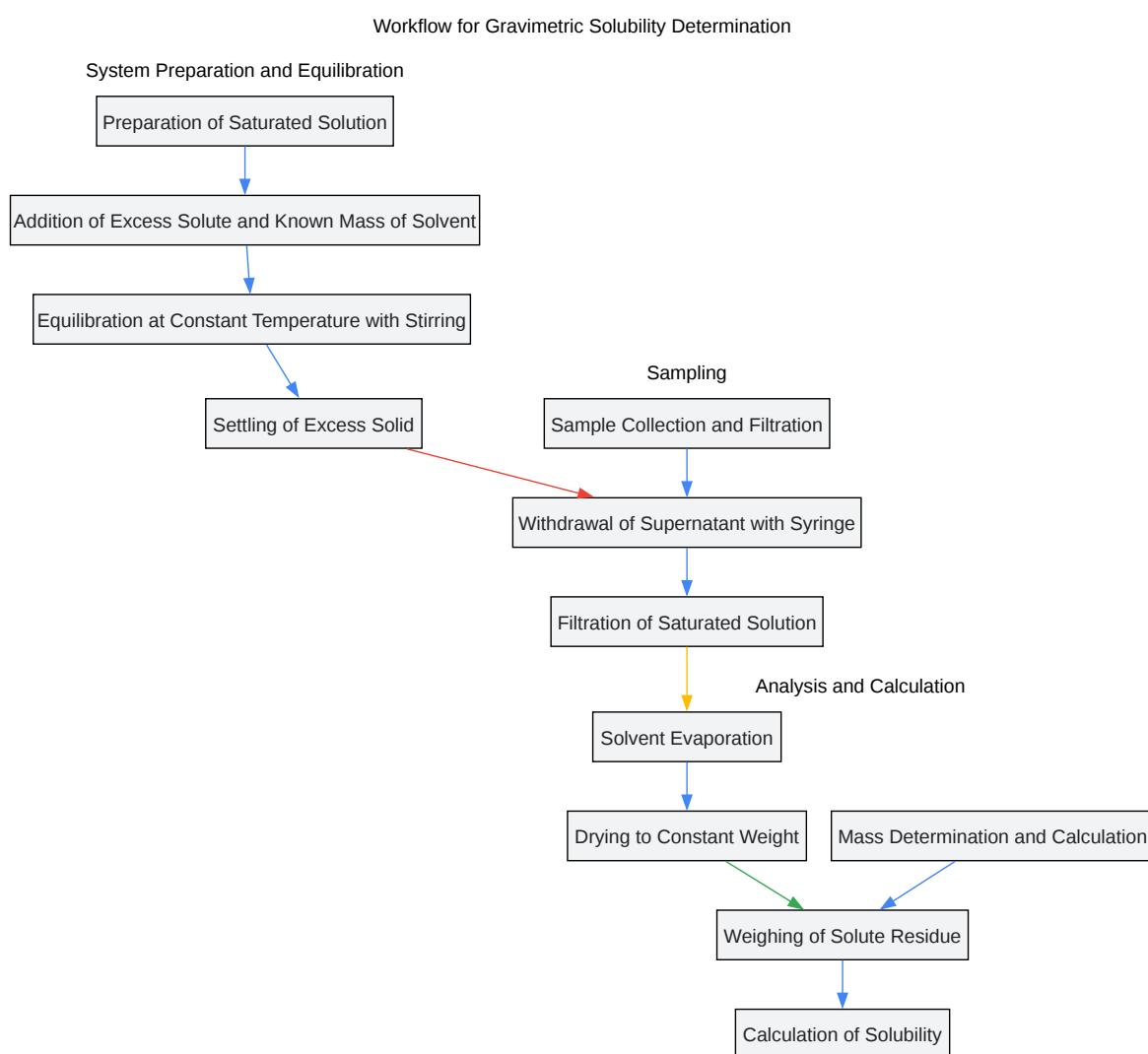
3.3. Calculation of Solubility

The solubility can be expressed in various units. A common representation is grams of solute per 100 grams of solvent.

- Mass of dissolved **dibromodichloromethane** (m_{solute}):
 - $m_{\text{solute}} = (\text{Mass of vial} + \text{residue}) - (\text{Mass of empty vial})$
- Mass of solvent in the filtered sample (m_{solvent}):
 - $m_{\text{solvent}} = (\text{Mass of filtered solution}) - (m_{\text{solute}})$
- Solubility (S):
 - $S (\text{ g/100 g solvent}) = (m_{\text{solute}} / m_{\text{solvent}}) * 100$

Mandatory Visualization

The following diagram illustrates the logical workflow for the gravimetric determination of solubility.



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Caption: Workflow for Gravimetric Solubility Determination.

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